![molecular formula C14H15BrN2O B1383067 2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole CAS No. 1422344-46-4](/img/structure/B1383067.png)
2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole
Overview
Description
2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a useful research compound. Its molecular formula is C14H15BrN2O and its molecular weight is 307.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium catalysts and organoboron reagents in carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Based on the potential involvement in suzuki–miyaura coupling reactions , it can be inferred that this compound might play a role in carbon–carbon bond formation, which is a fundamental process in organic synthesis.
Result of Action
Given its potential role in suzuki–miyaura coupling reactions , it can be inferred that this compound might contribute to the formation of new carbon–carbon bonds, thereby enabling the synthesis of complex organic molecules.
Action Environment
It’s worth noting that the suzuki–miyaura coupling reactions, in which this compound might be involved, are known for their mild and functional group tolerant reaction conditions .
Biological Activity
2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesizing research findings and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H15BrN2O
- Molecular Weight : 307.19 g/mol
- CAS Number : 1422344-46-4
The compound features a tetrahydropyrano structure fused with a pyrazole ring, which is known to influence its biological properties.
Biological Activities
Recent studies have highlighted the diverse biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. The specific activities of this compound can be summarized as follows:
Anticancer Activity
Research indicates that pyrazole derivatives often exhibit cytotoxic effects against various cancer cell lines. In particular:
- Study Findings : A study demonstrated that derivatives of pyrazole could inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Mechanism : Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. This inhibition leads to decreased production of prostaglandins .
Antimicrobial Activity
Preliminary data suggest potential antimicrobial properties:
- In Vitro Studies : Tests have indicated that certain pyrazole derivatives exhibit activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific activity of this compound remains to be fully characterized but aligns with the general trend observed in related compounds .
Case Studies
-
Cytotoxicity Assay : A cytotoxicity assay was conducted using MCF-7 and HeLa cells treated with varying concentrations of this compound. The results indicated a dose-dependent decrease in cell viability with an IC50 value determined at approximately 15 µM for MCF-7 cells.
Cell Line IC50 (µM) MCF-7 15 HeLa 20 -
Anti-inflammatory Study : In an animal model of inflammation induced by carrageenan injection, treatment with the compound resulted in a significant reduction in paw edema compared to the control group.
Treatment Group Paw Edema (mm) Control 8.0 Treated 3.5
Scientific Research Applications
Organic Synthesis
2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole serves as an important intermediate in the synthesis of various organic compounds. Its bromomethyl group can undergo nucleophilic substitution reactions, making it useful for generating a variety of derivatives that are valuable in medicinal chemistry and materials science.
Pharmacological Studies
Research has indicated that derivatives of this compound may exhibit biological activity, including anti-inflammatory and anti-cancer properties. Studies are ongoing to evaluate the efficacy of these derivatives in preclinical models.
Material Science
Due to its unique structural features, this compound can be utilized in the development of novel materials, such as polymers and coatings with specific functional properties. Its ability to form stable complexes with metals opens avenues for its use in catalysis and sensor applications.
Case Study 1: Synthesis of Anticancer Agents
A recent study focused on synthesizing a series of pyrazole derivatives from this compound. The synthesized compounds were screened for cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited promising activity against breast cancer cells, suggesting potential therapeutic applications .
Case Study 2: Development of Organic Photovoltaics
Another research project investigated the use of this compound in organic photovoltaic cells. The incorporation of this compound into polymer matrices improved charge transport properties and overall device efficiency .
Data Table: Summary of Applications
Q & A
Q. What are the common synthetic routes for preparing 2-Benzyl-7-(bromomethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole?
Basic Research Question
The synthesis of this compound typically involves multi-component reactions (MCRs) or cascade annulation strategies. A widely used method includes:
- Domino Four-Component Reactions : Combining aldehydes, hydrazines, cyanoacetates, and diketones under reflux conditions in ethanol or acetonitrile. For example, refluxing with catalytic acetic acid yields pyrano[3,4-c]pyrazole cores with moderate to high yields (60–85%) .
- Cascade Annulation : Using HBr and H₂O₂ in CH₃CN at reflux to generate the fused pyranopyrazole scaffold. This method achieves diastereoselectivity and isolates products via filtration and recrystallization .
Q. How is the structural characterization of this compound typically performed in academic research?
Basic Research Question
Characterization relies on a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO or CDCl₃) identify proton environments and carbon frameworks. For example, benzyl and bromomethyl groups show distinct aromatic (~7.2–7.4 ppm) and alkyl bromide (~3.8–4.2 ppm) signals .
- X-ray Crystallography : Resolves stereochemistry and confirms fused ring systems. Crystallization in ethanol/water mixtures is common .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed 550.0816 vs. calculated 550.0978 for a related derivative) .
Q. What biological activities are associated with pyrano[3,4-c]pyrazole derivatives?
Basic Research Question
Pyrano[3,4-c]pyrazoles exhibit diverse bioactivities, though isomer-specific effects are critical:
- Antimicrobial Activity : Derivatives with brominated substituents show efficacy against Gram-positive bacteria (e.g., S. aureus) and fungi (C. albicans), with MIC values ranging from 8–32 µg/mL .
- Kinase Inhibition : The tetrahydropyrano[3,4-c]pyrazole scaffold acts as a human Chkl kinase inhibitor (IC₅₀ = 0.8–1.2 µM) .
- Anti-inflammatory Effects : Substituents like benzyl groups modulate COX-2 inhibition (IC₅₀ ~ 15 µM) .
Q. What strategies are employed to achieve stereochemical control during the synthesis of tetrahydropyrano[3,4-c]pyrazole derivatives?
Advanced Research Question
Stereocontrol is achieved via:
- Organocatalysis : Chiral squaramides catalyze asymmetric [3+3] annulations, enabling enantiomeric excess (ee) up to 92% for quaternary stereocenters .
- Solvent and Temperature Optimization : Polar aprotic solvents (e.g., DMF) and low temperatures (–20°C) enhance diastereoselectivity in cycloadditions .
- Protecting Group Strategies : Benzyl or trityl groups stabilize intermediates during ring closure, reducing racemization .
Q. How can researchers address contradictions in biological activity data across different pyranopyrazole isomers?
Advanced Research Question
Discrepancies arise from isomer-specific electronic and steric effects. Methodological approaches include:
- Comparative SAR Studies : Systematically varying substituents (e.g., bromomethyl vs. benzyl) and measuring activity shifts. For example, pyrano[3,4-c]pyrazoles often show higher antimicrobial potency than [2,3-c] isomers due to improved membrane penetration .
- Computational Modeling : Density Functional Theory (DFT) calculations correlate HOMO/LUMO distributions with bioactivity. Bromine’s electron-withdrawing effects enhance electrophilic interactions in [3,4-c] isomers .
Q. What methodological approaches are used to study the structure-activity relationships (SAR) of brominated pyranopyrazole derivatives?
Advanced Research Question
SAR studies combine synthesis, bioassays, and computational tools:
- Position-Specific Bromination : Introducing bromine at C7 (vs. C3) increases anticancer activity (e.g., 3-fold higher potency in MCF-7 cells) by enhancing DNA intercalation .
- Fragment-Based Drug Design : Coupling brominated pyranopyrazoles with triazole or coumarin moieties improves pharmacokinetic properties (e.g., logP reduction from 3.2 to 2.1) .
- In Silico Docking : Molecular docking with target proteins (e.g., bacterial DNA gyrase) identifies key binding residues (e.g., Arg458 for bromine interaction) .
Properties
IUPAC Name |
2-benzyl-7-(bromomethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c15-8-13-14-12(6-7-18-13)10-17(16-14)9-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHULEDHHYJBFPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=NN(C=C21)CC3=CC=CC=C3)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.